molecular formula C22H20N4O3 B3479610 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B3479610
M. Wt: 388.4 g/mol
InChI Key: NGNCANCWWMOIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MMB or MMB-2201, and it belongs to the synthetic cannabinoid family.

Mechanism of Action

MMB-2201 acts as a potent agonist of CB1 and CB2 receptors, which results in the activation of the endocannabinoid system. The activation of these receptors leads to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which modulate the physiological processes of the body.
Biochemical and Physiological Effects:
MMB-2201 has been found to have various biochemical and physiological effects on the body. It has been shown to have analgesic, anxiolytic, and anti-inflammatory properties. It also has a potential application in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using MMB-2201 in lab experiments include its high potency, selectivity, and stability. It can be easily synthesized and purified, which makes it a cost-effective research tool. However, the limitations of using MMB-2201 include its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for the research on MMB-2201. One potential direction is to investigate its potential application in the treatment of various neurological disorders. Another direction is to study its effects on the endocannabinoid system and its interaction with other neurotransmitter systems. Additionally, the safety and toxicity of MMB-2201 need to be thoroughly investigated to ensure its safe use in research and potential therapeutic applications.
Conclusion:
In conclusion, MMB-2201 is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential applications in various fields. Its high potency, selectivity, and stability make it a valuable research tool. However, its potential toxicity and the lack of long-term safety data need to be carefully considered. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of MMB-2201.

Scientific Research Applications

MMB-2201 has been extensively studied for its potential applications in the field of medicine, pharmacology, and neuroscience. It has been found to have a high affinity for CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in various physiological processes such as pain, appetite, and mood regulation.

properties

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-11-20-21(25-26(24-20)16-7-9-17(28-2)10-8-16)13-19(14)23-22(27)15-5-4-6-18(12-15)29-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNCANCWWMOIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
Reactant of Route 3
3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
Reactant of Route 4
3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
Reactant of Route 5
3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
Reactant of Route 6
3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.